

Structure Elucidation of 2-(1H-pyrrol-1-yl)benzohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 2-(1H-pyrrol-1-yl)benzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **2-(1H-pyrrol-1-yl)benzohydrazide**. The document outlines a probable synthetic route, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols. The structure is confirmed through a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide serves as a valuable resource for researchers working with benzohydrazide and pyrrole-containing compounds in the field of medicinal chemistry and drug development.

Introduction

2-(1H-pyrrol-1-yl)benzohydrazide is a molecule of interest in medicinal chemistry due to the established biological activities of both the benzohydrazide and pyrrole moieties.

Benzohydrazide derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. Similarly, the pyrrole ring is a common scaffold in numerous pharmaceuticals. The ortho-substitution pattern on the benzene ring is expected to influence the molecule's conformation and, consequently, its biological activity. A thorough understanding of its structure is paramount for any further development.

Molecular Structure

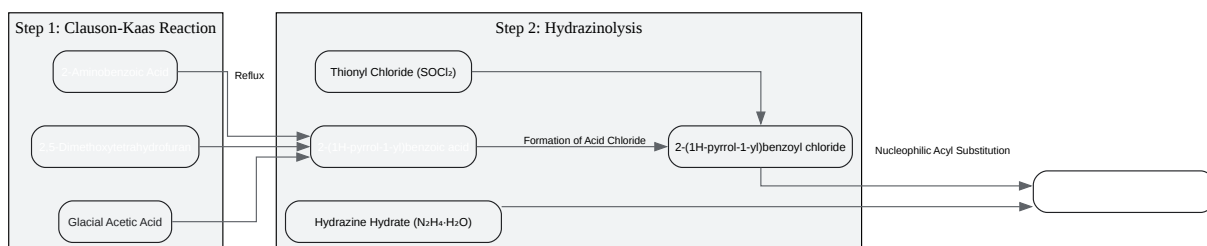
The fundamental characteristics of **2-(1H-pyrrol-1-yl)benzohydrazide** are summarized in the table below.

Property	Value
IUPAC Name	2-(1H-pyrrol-1-yl)benzohydrazide
CAS Number	31739-63-6[1][2][3]
Molecular Formula	C ₁₁ H ₁₁ N ₃ O[1]
Molecular Weight	201.22 g/mol [1]
Canonical SMILES	C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2[1]
InChIKey	ZPLLLYUFDQNKQE-UHFFFAOYSA-N[1]

Synthesis

A plausible and commonly employed method for the synthesis of **2-(1H-pyrrol-1-yl)benzohydrazide** involves a two-step process, starting from 2-aminobenzoic acid.

Synthesis Workflow



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Caption: Proposed two-step synthesis of **2-(1H-pyrrol-1-yl)benzohydrazide**.

Experimental Protocol

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid

- To a solution of 2-aminobenzoic acid (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
- Heat the reaction mixture at reflux for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-water.
- Collect the precipitated solid by filtration, wash with water, and dry to yield 2-(1H-pyrrol-1-yl)benzoic acid.^{[4][5]}

Step 2: Synthesis of **2-(1H-pyrrol-1-yl)benzohydrazide**

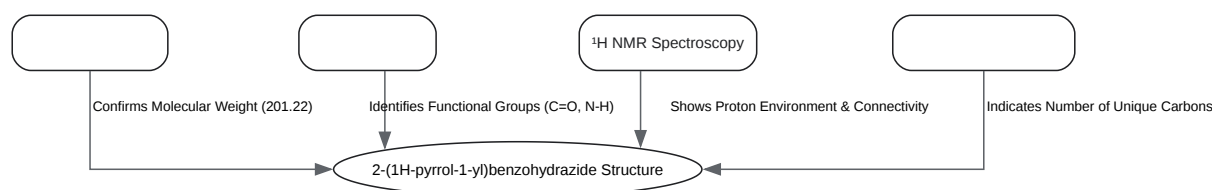
- Suspend 2-(1H-pyrrol-1-yl)benzoic acid (1 equivalent) in an excess of thionyl chloride.
- Reflux the mixture for 2-3 hours to form the corresponding acid chloride.
- Remove the excess thionyl chloride under reduced pressure.
- Dissolve the crude acid chloride in a suitable solvent (e.g., anhydrous tetrahydrofuran).
- Cool the solution in an ice bath and add hydrazine hydrate (2 equivalents) dropwise with stirring.
- Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure **2-(1H-pyrrol-1-yl)benzohydrazide**.

Structure Elucidation

The structure of the synthesized compound can be elucidated using a combination of spectroscopic methods.

Logical Workflow for Structure Elucidation



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Caption: Spectroscopic workflow for structural confirmation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(1H-pyrrol-1-yl)benzohydrazide** based on the analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data (400 MHz, DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5	s	1H	-CONH-
~7.8 - 7.4	m	4H	Aromatic-H (Benzene ring)
~7.2	t	2H	H-2', H-5' (Pyrrole ring)
~6.2	t	2H	H-3', H-4' (Pyrrole ring)
~4.5	br s	2H	-NH ₂

Note: The chemical shifts of the aromatic protons may be complex due to the ortho-substitution. The broad singlet for the -NH₂ protons is due to quadrupole broadening and exchange with the solvent.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Amide)
~140	C-1 (Benzene ring)
~132 - 125	Aromatic Carbons (Benzene ring)
~122	C-2', C-5' (Pyrrole ring)
~110	C-3', C-4' (Pyrrole ring)

Table 3: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3200	Strong, Broad	N-H Stretching (Amide and Hydrazine)
~3100	Medium	C-H Stretching (Aromatic)
~1640	Strong	C=O Stretching (Amide I)
~1580	Medium	N-H Bending (Amide II)
~1450	Medium	C=C Stretching (Aromatic)
~750	Strong	C-H Bending (Ortho-disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
201	[M] ⁺ (Molecular Ion)
170	[M - NHNH ₂] ⁺
144	[M - CONHNH ₂] ⁺
116	[C ₈ H ₆ N] ⁺

Conclusion

The structure of **2-(1H-pyrrol-1-yl)benzohydrazide** can be confidently elucidated through a systematic approach combining a plausible synthetic route and comprehensive spectroscopic analysis. The predicted data presented in this guide, based on established chemical principles and data from analogous structures, provides a robust framework for the characterization of this and similar molecules. This information is critical for researchers engaged in the design and synthesis of novel therapeutic agents.

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